4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid

Catalog No.
S11517335
CAS No.
64518-99-6
M.F
C18H20N2O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]...

CAS Number

64518-99-6

Product Name

4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid

IUPAC Name

4-[[4-(diethylamino)phenyl]methylideneamino]benzoic acid

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(8-10-16)18(21)22/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

LROSVNOAGKRHAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid, also known by its chemical formula C18H20N2O2, is an organic compound that features a complex structure characterized by a benzoic acid moiety attached to a diethylamino-substituted phenyl group via a methylidene linkage. This compound exhibits notable geometric properties, with the dihedral angles between its phenyl rings indicating a significant degree of planarity in its structure, which can influence its chemical reactivity and biological activity .

The chemical reactivity of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid is primarily attributed to the presence of both the amino and carboxylic acid functional groups. These groups facilitate various reactions such as:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound acidic.
  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines.
  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions, particularly in electrophilic aromatic substitutions.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid possesses various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Its structural similarity to other pharmacologically active compounds may contribute to its bioactivity, although further studies are required to elucidate its mechanisms of action and efficacy in clinical settings .

The synthesis of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid typically involves a multi-step reaction process. A common method includes:

  • Starting Materials: Combining 4-(diethylamino)benzaldehyde with an appropriate amine.
  • Reaction Conditions: The reaction is conducted in an alcoholic solvent (such as ethanol) under reflux conditions to promote the formation of the desired product.
  • Purification: The crude product is purified through recrystallization techniques, yielding the compound in high purity and yield.

For example, one synthesis pathway reported involves heating 4-(diethylamino)benzaldehyde with N,N-diphenylbenzene-1,4-diamine in ethanol and acetic acid, resulting in a yellow solid product after purification .

The unique properties of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid make it suitable for various applications:

  • Pharmaceuticals: Potential use as an anti-inflammatory agent or analgesic.
  • Chemical Research: Utilized in studies exploring structure-activity relationships due to its complex molecular architecture.
  • Material Science: Could be investigated for incorporation into polymer matrices or as a dye due to its chromophoric properties.

Interaction studies involving 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In Vitro Assays: To assess biological activity against specific cell lines or pathogens.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid. A few notable examples include:

Compound NameStructureUnique Features
4-(Diethylamino)benzaldehydeC12H17NPrecursor for synthesizing various derivatives; used in organic synthesis.
N'-{(E)-[4-(Diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazideC18H21N3O2Contains hydrazide functionality; may exhibit different biological activities.
1-N,4-N-bis[4-[[diethylamino(phenyl)methylidene]amino]phenyl]benzene-1,4-dicarboxamideC42H44N6O2More complex structure; potentially higher biological activity due to multiple functional groups.

The uniqueness of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid lies in its specific combination of functional groups and geometric configuration, which may lead to distinct biological activities compared to these similar compounds. Further research is essential to explore these differences and their implications for drug development and chemical applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

296.152477885 g/mol

Monoisotopic Mass

296.152477885 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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